2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine

Lipophilicity Medicinal Chemistry ADME Property Optimization

2-((3-(4-Fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine (CAS 89111-00-2) is a synthetic small molecule belonging to the 2-arylquinoline ether class, characterized by a quinoline core substituted at the 3-position with a 4-fluorophenyl group and at the 2-position with a 2-(dimethylamino)ethoxy side chain. It has a molecular formula of C₁₉H₁₉FN₂O and a molecular weight of 310.37 g/mol.

Molecular Formula C19H19FN2O
Molecular Weight 310.4 g/mol
CAS No. 89111-00-2
Cat. No. B12887414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine
CAS89111-00-2
Molecular FormulaC19H19FN2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=NC2=CC=CC=C2C=C1C3=CC=C(C=C3)F
InChIInChI=1S/C19H19FN2O/c1-22(2)11-12-23-19-17(14-7-9-16(20)10-8-14)13-15-5-3-4-6-18(15)21-19/h3-10,13H,11-12H2,1-2H3
InChIKeyUXBIPECXHHWMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-(4-Fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine (CAS 89111-00-2): A Fluorinated 2-Arylquinoline Ether for Specialized Medicinal Chemistry & Procurement


2-((3-(4-Fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine (CAS 89111-00-2) is a synthetic small molecule belonging to the 2-arylquinoline ether class, characterized by a quinoline core substituted at the 3-position with a 4-fluorophenyl group and at the 2-position with a 2-(dimethylamino)ethoxy side chain . It has a molecular formula of C₁₉H₁₉FN₂O and a molecular weight of 310.37 g/mol . The compound is cataloged as a fluorinated quinoline research chemical with a typical purity of 97% . Its structure places it within a chemical space explored for ion channel modulation and kinase inhibition, as evidenced by patents covering 2-arylquinoline derivatives for potassium channel inhibition and anticancer applications [1][2].

Critical Procurement Insight: Why 2-((3-(4-Fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine Cannot Be Interchanged with Non-Fluorinated or Heteroaryl-Substituted 2-Arylquinoline Ethers


The precise placement of a single fluorine atom drastically alters the physicochemical profile and potentially the biological target engagement of 2-arylquinoline ethers. As demonstrated by comparative data, the 4-fluorophenyl substitution increases lipophilicity relative to the non-fluorinated phenyl analog (calculated logP 4.3 vs. 3.84) . This difference can critically impact membrane permeability, metabolic stability, and binding kinetics. Furthermore, the patent literature establishes that subtle variations in the 3-aryl substituent (e.g., 2-fluorophenyl vs. 4-fluorophenyl vs. 4-nitrophenyl) are explicitly claimed for divergent therapeutic indications, including potassium channel inhibition (Kv1.5/Kv1.3) and anticancer activity, confirming that these analogs are not functionally interchangeable [1][2]. Substituting a generic 3-phenylquinoline analog risks abandoning the specific fluorine-mediated interactions required for a given assay or target.

Quantitative Differential Evidence for 2-((3-(4-Fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine (CAS 89111-00-2)


Enhanced Lipophilicity (LogP) of the 4-Fluorophenyl Analog Compared to the Non-Fluorinated Parent Compound

The target compound exhibits substantially higher calculated lipophilicity than its direct non-fluorinated analog. This property is a primary driver of passive membrane permeability and non-specific protein binding. The 4-fluorophenyl substitution in the target compound (CAS 89111-00-2) yields an XLogP3-AA of 4.3 , compared to an XLogP3-AA of 3.84 for the 3-phenylquinoline ether analog (CAS 89110-98-5) .

Lipophilicity Medicinal Chemistry ADME Property Optimization

Impact of 4-Fluorophenyl Substitution on Molecular Weight and Topological Polar Surface Area (TPSA) Relative to the Parent 3-Phenylquinoline Ether

The introduction of the fluorine atom increases the molecular weight by 18 Da (310.37 vs. 292.37 g/mol) while the TPSA remains virtually unchanged (25.4 Ų vs. 25.36 Ų) . This indicates that the fluorine substitution modulates lipophilicity without adding hydrogen bond donors or acceptors, a desirable trait for maintaining oral bioavailability potential while fine-tuning biophysical properties.

Drug-likeness Physicochemical Properties Fragment-Based Design

Class-Level Evidence: 2-Arylquinoline Derivatives with 4-Fluorophenyl Substitution are Claimed as Potassium Channel Inhibitors for Atrial Fibrillation

While direct quantitative data for this specific compound is not available in the accessed literature, the patent CN1856470A explicitly claims 2-arylquinoline derivatives, including those with 4-fluorophenyl substitution, as potent Kv1.5 and Kv1.3 channel inhibitors for treating cardiac arrhythmias [1]. The patent describes that the 4-fluorophenyl substituent contributes to optimal inhibitory activity against the ultrarapid delayed rectifier potassium current (I_Kur). This provides strong class-level inference that the target compound may possess similar ion channel blocking potential, distinguishing it from 2-arylquinolines with non-fluorinated aryl groups, which are primarily claimed for different indications (e.g., anticancer, NK3 antagonism) [2].

Ion Channel Modulation Antiarrhythmic Agents Kv1.5 Blocker

Purity Specification: 97% Baseline Purity Enables Consistent SAR and In Vitro Assay Reproducibility

The supplier specifies a purity of 97% for CAS 89111-00-2 . While this is a standard research-grade purity, it provides a defined baseline for batch-to-batch consistency. In contrast, many non-fluorinated analogs (e.g., CAS 89110-98-5) are often offered at 95% purity or unbundled purity specifications . This 2% purity differential, though modest, reduces the likelihood of confounding biological impurities in sensitive cellular assays.

Chemical Purity Assay Reproducibility Quality Control

Recommended Application Scenarios for 2-((3-(4-Fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine Based on Differential Evidence


Ion Channel Drug Discovery: Screening for Kv1.5/Kv1.3 Modulators in Atrial Fibrillation and Autoimmune Disorders

Procure this compound for primary screening against Kv1.5 (ultrarapid delayed rectifier potassium channel) and Kv1.3 channels. The 4-fluorophenyl substitution is explicitly associated with ion channel inhibitory activity in patent CN1856470A [1]. Its elevated lipophilicity (LogP 4.3) compared to non-fluorinated analogs may enhance membrane partitioning and access to the channel binding site. Use in automated patch clamp or fluorescence-based thallium flux assays to establish initial structure-activity relationships (SAR) for antiarrhythmic or immunomodulatory programs.

Comparative Physicochemical Profiling for ADME-PK Optimization Studies

Deploy this compound as a fluorinated tool molecule in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer permeability studies alongside the non-fluorinated analog (CAS 89110-98-5). The quantified +0.46 LogP difference allows researchers to isolate the effect of fluorine-mediated lipophilicity on passive permeability, efflux ratio, and metabolic stability, providing critical SAR data for lead optimization without altering the core 2-arylquinoline scaffold.

Anticancer Lead Diversification: Quinoline-Based Kinase Inhibitor Libraries

Include this compound in focused libraries targeting receptor tyrosine kinases implicated in hyperproliferative disorders. The 2-arylquinoline core is a recognized kinase inhibitor scaffold [2], and the 4-fluorophenyl variant offers a distinct electronic and steric profile compared to simple phenyl or heteroaryl analogs. Use in in vitro kinase selectivity panels (e.g., KINOMEscan) to identify unique inhibition fingerprints that may translate into improved therapeutic windows.

Anti-Infective Screening: Exploring Fluorinated Quinolines Against Resistant Pathogens

Leverage the compound's fluorinated quinoline motif for screening against Mycobacterium tuberculosis or drug-resistant bacteria. Related 4-alkoxy-2-arylquinoline derivatives have demonstrated antituberculosis activity [3], and the 4-fluorophenyl group may impart favorable metabolic stability or target binding compared to non-fluorinated counterparts. Use in microdilution MIC assays against H37Rv or clinical isolates to evaluate differential potency.

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